molecular formula C12H11NO B131006 (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile CAS No. 468104-14-5

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Cat. No. B131006
M. Wt: 185.22 g/mol
InChI Key: JGYYQCFIZIIWLL-POHAHGRESA-N
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Description

Acetonitrile is an aliphatic nitrile and a volatile organic compound. It is less dense than water and its vapor is denser than air . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .


Synthesis Analysis

Acetonitrile can be prepared by high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal in a reduced valence state as a catalyst . It is also used in the synthesis of a variety of important compounds .


Molecular Structure Analysis

The structure and dynamics of acetonitrile have been studied using molecular simulations and neutron scattering . These studies provide detailed information about the kinetics and the optical properties of acetonitrile.


Chemical Reactions Analysis

Acetonitrile has been used in various chemical reactions. For example, it has been used as an amino source in copper-catalyzed mild electrochemical C–H amidation reactions . It also shows reactivity in the Li–O2 battery .


Physical And Chemical Properties Analysis

Acetonitrile has a boiling point of 179°F, a molecular weight of 41.1, and a freezing point/melting point of -49°F . Its vapor pressure is 73 mmHg .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • A study conducted by Döpp et al. (2006) demonstrated a multistep reaction involving (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile with N-arylisoindolines, leading to the formation of complex naphthoquinone-carbonitriles. This work highlights the compound's role in facilitating rearrangements and ring expansions within organic synthesis (D. Döpp et al., 2006).

  • The research on dicyanomethylene compounds as cyanation reagents by Döpp et al. (2002) revealed that similar compounds, when reacted with N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines, lead to the formation of corresponding carbonitriles, showcasing the potential of such compounds in cyanation reactions (D. Döpp et al., 2002).

  • In a crystallographic study, Manimekalai et al. (2014) investigated a perimidine derivative crystallized as an acetonitrile monosolvate, emphasizing the structural insights into compounds derived from reactions involving (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile or its analogs (A. Manimekalai et al., 2014).

  • Opatz and Ferenc (2004) discovered an unexpected three-component condensation leading to amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, unveiling a novel class of isoindolinones and highlighting the compound's role in complex synthesis pathways (T. Opatz & D. Ferenc, 2004).

Safety And Hazards

Acetonitrile is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Future Directions

The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds. In the future, improved packing procedures, a better understanding of the colloidal properties of particle suspensions, and the study of the rheological behavior of packed beds and the final bed structure could lead to practical solutions that can double the column efficiencies .

properties

IUPAC Name

(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYYQCFIZIIWLL-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CC/C2=C/C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473075
Record name (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

CAS RN

468104-14-5
Record name (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 60% sodium hydride (2.71 g, 67.9 mmol) in THF (150 ml) was added dropwise, under ice-cooling, diethyl cyanomethylphosphonate (11.5 g, 64.8 mmol). The mixture was stirred for 15 hours, to which was then added dropwise a solution of 6-methoxy-1-indanone (10.0 g, 61.7 mmol) in THF (30 ml). The reaction mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into water, and the organic layer was subjected to extraction with ethyl acetate. The extract solution was washed with brine and water, followed by drying over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=8:2). Recrystallization of the product-from ethyl acetate/hexane afforded the above-titled compound (6.00 g, yield 53%).
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